(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure that includes a benzothiazole ring, an acetylbenzoyl group, and a sulfamoyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps. One common method starts with the preparation of the benzothiazole core. This can be achieved by treating 2-mercaptoaniline with acid chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylbenzoyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOCH3, often in methanol or ethanol as solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways, modulating signal transduction and gene expression. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its pharmacological activities and used in the synthesis of various heterocyclic compounds.
Benzisothiazolinone: An antimicrobial agent used in preservatives.
Isothiazolinone derivatives: Known for their biocidal properties and used in industrial applications.
Uniqueness
What sets (Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[2-(4-acetylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-3-29-18(25)11-23-16-9-8-15(31(21,27)28)10-17(16)30-20(23)22-19(26)14-6-4-13(5-7-14)12(2)24/h4-10H,3,11H2,1-2H3,(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGADUSKOPDLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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